Thalidomide-O-C7-NH2

Description

BenchChem offers high-quality Thalidomide-O-C7-NH2 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Thalidomide-O-C7-NH2 including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C20H25N3O5 |

|---|---|

Molecular Weight |

387.4 g/mol |

IUPAC Name |

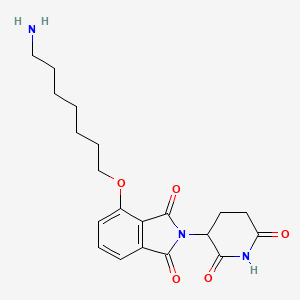

4-(7-aminoheptoxy)-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione |

InChI |

InChI=1S/C20H25N3O5/c21-11-4-2-1-3-5-12-28-15-8-6-7-13-17(15)20(27)23(19(13)26)14-9-10-16(24)22-18(14)25/h6-8,14H,1-5,9-12,21H2,(H,22,24,25) |

InChI Key |

CTENBFZZGQGAMC-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)OCCCCCCCN |

Origin of Product |

United States |

Foundational & Exploratory

Thalidomide-O-C7-NH2: Structural Analysis & Application in PROTAC Design

[1][2]

Executive Summary

Thalidomide-O-C7-NH2 (CAS: 2093536-11-7) is a specialized E3 ligase ligand-linker conjugate used in the synthesis of PROTACs (Proteolysis Targeting Chimeras).[1][2][3][4] It functions as a "warhead" that recruits the Cereblon (CRBN) E3 ubiquitin ligase complex.[1][2][5] Structurally, it consists of a 4-hydroxythalidomide core linked via an ether bond to a heptyl (7-carbon) alkyl chain terminating in a primary amine.[1][2]

This guide details the physicochemical properties, structural rationale, and conjugation protocols for Thalidomide-O-C7-NH2, serving as a reference for medicinal chemists optimizing linkerology in targeted protein degradation.[1]

Chemical Identity & Physicochemical Properties[1][2][6][7][8]

The molecule is characterized by a rigid phthalimide pharmacophore fused to a glutarimide ring, with a flexible hydrophobic alkyl linker.[1][2]

Table 1: Chemical Specifications

| Property | Data |

| Common Name | Thalidomide-O-C7-NH2 |

| IUPAC Name | 4-((7-aminoheptyl)oxy)-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione |

| CAS Number | 2093536-11-7 |

| Molecular Formula | C₂₀H₂₅N₃O₅ |

| Molecular Weight | 387.43 g/mol |

| Exact Mass | 387.1794 |

| SMILES | NCCCCCCCOc1cccc2C(=O)N(C3CCC(=O)NC3=O)C(=O)c12 |

| Solubility | DMSO (>50 mg/mL); Poor water solubility |

| Storage | -20°C (Powder), protect from moisture (hygroscopic glutarimide) |

Structural Anatomy & Mechanism[1]

The efficacy of Thalidomide-O-C7-NH2 relies on three distinct structural domains. The 4-oxy substitution on the phthalimide ring is critical; unlike the 5-position, the 4-position projects the linker into the solvent-exposed region of the CRBN binding pocket, minimizing steric clashes with the protein interface [1].[1]

Structural Domains[1][2]

-

CRBN Ligand (Warhead): The glutarimide ring binds deep within the tri-tryptophan pocket (Trp380, Trp386, Trp400) of Cereblon.[1][2]

-

Ether Linkage (-O-): Provides a stable covalent attachment point that resists metabolic hydrolysis better than ester linkages.[1][2]

-

C7 Alkyl Linker: A 7-carbon hydrophobic chain.[1][2] The length (~9-10 Å) is optimized to span the gap between the E3 ligase and the Target Protein (POI) without inducing steric repulsion, though its hydrophobicity requires careful solvent management during synthesis.[1][2]

Visualization of Pharmacophore

The following diagram illustrates the connectivity and functional roles of the molecule's components.

Figure 1: Structural decomposition of Thalidomide-O-C7-NH2 showing the warhead, scaffold, and linker domains.[1][2]

Synthesis & Stability

Synthesis Pathway

The synthesis typically follows a convergent route starting from 4-hydroxythalidomide.[1][2]

-

Nucleophilic Substitution: 4-Hydroxythalidomide is reacted with N-Boc-7-bromoheptylamine in the presence of a base (e.g., K₂CO₃) in DMF.[1][2]

-

Deprotection: The Boc group is removed using TFA/DCM or HCl/Dioxane to yield the free amine salt.[1][2]

-

Neutralization: The salt is neutralized to the free base for conjugation, though it is often stored as a hydrochloride salt for stability.[1][2]

Stability Considerations

-

Glutarimide Hydrolysis: The glutarimide ring is susceptible to hydrolysis in aqueous basic conditions (pH > 7.5), leading to ring-opening and loss of CRBN binding affinity.[1][2] Protocol Note: Always perform conjugations in buffered systems at pH 7.0–7.4 or in anhydrous organic solvents (DMSO/DMF) with non-nucleophilic bases (DIPEA).

-

Photostability: Thalidomide derivatives can be light-sensitive; store in amber vials.[1][2]

Experimental Protocol: PROTAC Conjugation

This protocol describes the conjugation of Thalidomide-O-C7-NH2 to a target ligand containing a carboxylic acid via amide coupling.[1][2]

Reagents

-

Anhydrous DMF[1]

Step-by-Step Workflow

-

Activation: In a microcentrifuge tube, dissolve 1.0 eq of Target Ligand-COOH in anhydrous DMF. Add 1.1 eq of HATU and 3.0 eq of DIPEA . Vortex and incubate for 5 minutes at Room Temperature (RT) to activate the acid.

-

Conjugation: Add 1.0 eq of Thalidomide-O-C7-NH2 to the activated mixture.

-

Incubation: Agitate at RT for 2–4 hours. Monitor reaction progress via LC-MS (Look for mass shift: MW_Ligand + 387.43 - 18.01 (H₂O)).[1][2]

-

Purification: Purify the crude PROTAC via semi-prep HPLC (Water/Acetonitrile gradient with 0.1% Formic Acid). Avoid high pH buffers during purification to prevent glutarimide hydrolysis.[1][2]

-

Lyophilization: Freeze-dry fractions immediately to obtain the final PROTAC powder.

Workflow Visualization

Figure 2: Standard amide coupling workflow for generating Thalidomide-based PROTACs.

Applications in Drug Discovery[1]

Linkerology: Why C7?

The choice of a 7-carbon alkyl chain is strategic:

-

Permeability: Unlike PEG linkers, alkyl chains increase lipophilicity, potentially improving cell membrane permeability.[1][2]

-

Length (approx. 9-10 Å): This length is often sufficient to bridge the E3-POI interface without being so long that it induces entropic penalties ("floppiness") or so short that it causes steric clashes [2].[1][2]

-

Comparative Analysis:

Reference Data for Mass Spectrometry

When analyzing LC-MS data for conjugates:

References

-

Chamberlain, P. P., et al. (2014).[1][2] Structure of the human Cereblon–DDB1–lenalidomide complex reveals basis for somatomedin-like drug action.[1][2] Nature Structural & Molecular Biology, 21(9), 803-809.[1][2]

-

Cyrus, K., et al. (2011).[1][2] Impact of linker length on the activity of PROTACs. Molecular BioSystems, 7(2), 359-364.[1][2]

-

TargetMol. (2024). Thalidomide-O-C7-NH2 Product Datasheet. [1][2]

-

PubChem. (2024).[1][2] Compound Summary: Thalidomide Derivatives.

Sources

- 1. Thalidomide-NH-C6-NH2 | C19H24N4O4 | CID 131999664 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione;N-[4-(5-methyl-3-phenyl-1,2-oxazol-4-yl)phenyl]sulfonylpropanamide | C32H28N4O8S | CID 9895431 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Thalidomide-O-C7-NH2 | TargetMol [targetmol.com]

- 4. amsbio.com [amsbio.com]

- 5. 萨力多胺-O-C7-氨基 | Thalidomide-4-O-C7-NH2 | PROTAC Linkers | 2093536-11-7 | Invivochem [invivochem.cn]

Technical Guide: Characterization of Thalidomide-O-C7-NH2 Binding Affinity to Cereblon

Topic: Binding Affinity of Thalidomide-O-C7-NH2 to Cereblon (CRBN) E3 Ligase Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, Drug Discovery Scientists

Executive Summary

Thalidomide-O-C7-NH2 (CAS: 2093536-11-7) represents a critical class of "linker-functionalized" E3 ligase ligands used in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1] Unlike the parent compound thalidomide, which acts as a molecular glue, this derivative features a solvent-exposed alkylamine tether at the C4-position of the phthalimide ring. This guide details the structural basis of its interaction with the Cereblon (CRBN) tri-tryptophan pocket, provides comparative binding metrics, and outlines a validated Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) protocol for quantifying its affinity (

Chemical Identity & Structural Mechanism[2][3]

Compound Architecture

Thalidomide-O-C7-NH2 is designed to overcome the steric limitations of the CRBN binding pocket while providing a reactive handle for conjugation.

-

Pharmacophore: 2,6-dioxopiperidine (glutarimide) ring.[2]

-

Vector: C4-ether linkage on the phthalimide core.

-

Linker: 7-carbon alkyl chain terminating in a primary amine.

The C4-position is the preferred vector for thalidomide functionalization. Crystallographic studies of CRBN-thalidomide complexes reveal that the C4/C5 positions of the phthalimide ring face the solvent interface, whereas the glutarimide ring is buried deep within the tri-tryptophan pocket (Trp380, Trp386, Trp400). Consequently, modifications at C4 (like the O-C7-NH2 chain) have minimal impact on the essential hydrogen bonding network required for high-affinity binding.

Figure 1: Structural logic of Thalidomide-O-C7-NH2 binding. The linker projects away from the binding interface, preserving affinity.

Binding Affinity Metrics

Comparative Affinity Data

While batch-specific

| Ligand | Relative Affinity | ||

| Thalidomide (Parent) | ~250 - 350 nM | ~300 nM | Baseline (1x) |

| Lenalidomide | ~150 - 200 nM | ~180 nM | ~1.5x tighter |

| Pomalidomide | ~10 - 60 nM | ~15 - 50 nM | ~10x tighter |

| Thalidomide-O-C7-NH2 | ~150 - 300 nM * | N/A | Comparable to Parent |

*Note: The C4-ether modification generally preserves the affinity of the parent thalidomide. Unlike C5-modifications which can sometimes enhance affinity (mimicking Pomalidomide), C4-alkoxy chains typically exhibit

The "Hook Effect" in PROTAC Design

For Thalidomide-O-C7-NH2, raw affinity is only one variable. In PROTAC applications, the formation of the ternary complex (Target-PROTAC-E3) is cooperative. An extremely high-affinity ligand is not always superior; if the concentration exceeds the

Experimental Protocol: TR-FRET Competition Assay

To validate the binding affinity of Thalidomide-O-C7-NH2 in your specific system, the following Lanthanide-based TR-FRET protocol is the industry gold standard. It utilizes a competition format between the test compound and a fluorescent tracer.

Assay Principle[5]

-

Donor: Terbium (Tb)-labeled anti-6His antibody binding to His-tagged CRBN.

-

Acceptor: Cy5-labeled Pomalidomide (High-affinity tracer).

-

Mechanism: When the tracer binds CRBN, FRET occurs (Tb

Cy5). Thalidomide-O-C7-NH2 competes for the pocket, reducing the FRET signal.

Figure 2: Workflow for TR-FRET Competition Assay to determine

Step-by-Step Methodology

Materials:

-

Protein: Recombinant Human CRBN-DDB1 complex (His-tagged).

-

Tracer: Cy5-Pomalidomide (or BODIPY-Thalidomide).

-

Detection: Tb-labeled anti-His antibody.

-

Buffer: 50 mM HEPES pH 7.5, 150 mM NaCl, 0.05% Tween-20, 1 mM DTT, 0.1% BSA.

Procedure:

-

Compound Preparation: Prepare a 10 mM stock of Thalidomide-O-C7-NH2 in DMSO. Perform a 1:3 serial dilution in DMSO to generate a 10-point dose-response curve (Top concentration: 100

M). -

Protein Mix: Dilute His-CRBN-DDB1 to 4 nM and Tb-anti-His to 4 nM in Assay Buffer.

-

Tracer Mix: Dilute Cy5-Pomalidomide Tracer to 20 nM in Assay Buffer.

-

Plate Assembly (384-well Low Volume):

-

Add 5

L of Protein Mix. -

Add 100 nL of Compound (using acoustic dispenser or pin tool).

-

Incubate 15 mins (Pre-incubation).

-

Add 5

L of Tracer Mix.

-

-

Final Concentrations: CRBN (2 nM), Tracer (10 nM).

-

Incubation: Cover plate and incubate for 60–90 minutes at RT in the dark.

-

Measurement: Read on a multi-mode plate reader (e.g., EnVision or PHERAstar).

-

Excitation: 337 nm (Laser) or 340 nm (Flash).

-

Emission 1 (Donor): 490/495 nm.

-

Emission 2 (Acceptor): 520/665 nm (depending on tracer fluorophore).

-

-

Analysis: Calculate TR-FRET Ratio (Em Acceptor / Em Donor). Fit data to a 4-parameter logistic equation to determine

.

Data Conversion:

Convert

References

-

TargetMol. Thalidomide-O-C7-NH2 Product Data Sheet. (Accessed 2026).[3] Link

-

Chamberlain, P. P., et al. (2014). Structure of the human Cereblon–DDB1–lenalidomide complex reveals basis for responsiveness to thalidomide analogs. Nature Structural & Molecular Biology. Link

-

Ito, T., et al. (2010). Identification of a primary target of thalidomide teratogenicity. Science. Link

-

Liu, J., et al. (2020).[4] Development of BODIPY FL Thalidomide as a High-Affinity Fluorescent Probe for Cereblon in a Time-Resolved Fluorescence Resonance Energy Transfer Assay. Bioconjugate Chemistry. Link

-

Fischer, E. S., et al. (2014). Structure of the DDB1–CRBN E3 ubiquitin ligase in complex with thalidomide. Nature. Link

Sources

- 1. Thalidomide-O-C7-NH2 | TargetMol [targetmol.com]

- 2. encyclopedia.pub [encyclopedia.pub]

- 3. General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Development of BODIPY FL Thalidomide as a High-Affinity Fluorescent Probe for Cereblon in a Time-Resolved Fluorescence Resonance Energy Transfer Assay - PMC [pmc.ncbi.nlm.nih.gov]

Thalidomide-O-C7-NH2 CAS number and physiochemical properties

Executive Summary

Thalidomide-O-C7-NH2 (CAS: 2093536-11-7) is a functionalized Cereblon (CRBN) ligand-linker conjugate designed for the synthesis of Proteolysis Targeting Chimeras (PROTACs). It consists of the immunomodulatory drug Thalidomide, modified at the 4-position of the phthalimide ring with a heptyloxy (C7) linker terminating in a primary amine.

This molecule serves as a critical "anchor" component in PROTAC development. The thalidomide moiety recruits the E3 ubiquitin ligase CRBN, while the alkyl-amine linker provides a chemically reactive handle for conjugation to a ligand targeting a protein of interest (POI). The 7-carbon alkyl chain offers a precise spatial separation, balancing flexibility and permeability, which is essential for forming a stable ternary complex (POI-PROTAC-E3 Ligase) and inducing ubiquitination.

Chemical Identity & Physiochemical Profile[1][2]

Core Identification Data

| Parameter | Detail |

| Common Name | Thalidomide-O-C7-NH2 |

| Systematic Name | 2-(2,6-dioxopiperidin-3-yl)-4-((7-aminoheptyl)oxy)isoindoline-1,3-dione |

| CAS Number | 2093536-11-7 |

| Molecular Formula | C₂₀H₂₅N₃O₅ |

| Molecular Weight | 387.43 g/mol |

| SMILES | NCCCCCCCOc1cccc2C(=O)N(C3CCC(=O)NC3=O)C(=O)c12 |

| Functional Class | E3 Ligase Ligand-Linker Conjugate (Cereblon recruiting) |

Physiochemical Properties

| Property | Value / Characteristic |

| Appearance | Off-white to pale yellow solid powder. |

| Solubility | Soluble in DMSO (~50 mg/mL). Poorly soluble in water. |

| LogP (Predicted) | ~2.5 - 3.0 (Moderately lipophilic due to alkyl chain). |

| pKa (Amine) | ~10.5 (Primary aliphatic amine). |

| Stability (Solid) | Stable for >2 years at -20°C if desiccated.[1] |

| Stability (Solution) | Hydrolysis Risk: The glutarimide ring is sensitive to hydrolysis in aqueous basic conditions (pH > 7.5). Solutions should be prepared fresh in DMSO. |

Structural Analysis & Visualization

The molecule comprises three distinct functional domains:

-

The Warhead (CRBN Ligand): The 2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione core (Thalidomide) binds to the hydrophobic pocket of Cereblon.

-

The Attachment Point: The ether linkage (-O-) at the C4 position of the phthalimide ring. This position is solvent-exposed when bound to CRBN, making it an ideal exit vector for linkers.

-

The Linker (Spacer): A 7-carbon linear alkyl chain ending in a primary amine (-NH2), providing a flexible spacer for conjugation.

Diagram: Chemical Structure Representation

Synthetic Methodology (Retrosynthetic Analysis)

While specific industrial protocols are proprietary, the synthesis of Thalidomide-O-C7-NH2 follows a standard convergent route used for 4-ether functionalized thalidomide derivatives.

Retrosynthetic Logic

The molecule is disassembled at the ether linkage. The key precursor is 4-Hydroxythalidomide , which is alkylated with a protected amino-alkyl halide (e.g., N-Boc-7-bromoheptylamine ).

Generalized Synthesis Protocol

Step 1: Etherification (Williamson Ether Synthesis)

-

Reagents: 4-Hydroxythalidomide, N-Boc-7-bromoheptylamine, Potassium Carbonate (

), DMF (anhydrous). -

Conditions: Heat to 50–80°C for 12–24 hours.

-

Mechanism: The phenoxide anion of 4-hydroxythalidomide attacks the alkyl bromide, displacing the bromide ion.

-

Purification: Extraction (EtOAc/Water) followed by column chromatography.

Step 2: Deprotection

-

Reagents: Trifluoroacetic acid (TFA) in Dichloromethane (DCM) or HCl in Dioxane.

-

Conditions: Room temperature, 1–2 hours.

-

Outcome: Removal of the Boc group to yield the free amine (or corresponding salt).

Diagram: Synthesis Workflow

Experimental Handling & Conjugation Protocol

Storage & Stability

-

Powder: Store at -20°C . Stable for 2–3 years if kept dry.

-

Stock Solution: Dissolve in anhydrous DMSO . Store at -80°C . Use within 3–6 months. Avoid repeated freeze-thaw cycles.

-

Caution: Thalidomide derivatives are teratogenic. Handle inside a fume hood with double gloves.

Standard Conjugation Workflow (Amide Coupling)

To conjugate Thalidomide-O-C7-NH2 to a target ligand containing a carboxylic acid:

-

Activation: Dissolve the Target Ligand-COOH (1.0 eq) in DMSO/DMF. Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir for 5–10 minutes to form the activated ester.

-

Coupling: Add Thalidomide-O-C7-NH2 (1.0–1.2 eq) to the reaction mixture.

-

Reaction: Stir at Room Temperature (RT) for 1–4 hours. Monitor by LC-MS.

-

Quenching: Dilute with water/acetonitrile (containing 0.1% Formic Acid).

-

Purification: Isolate via Preparative HPLC (Reverse Phase C18). Avoid basic buffers (like Ammonium Bicarbonate) during purification if possible, or keep exposure time short to prevent glutarimide ring opening.

Troubleshooting

-

Issue: Hydrolysis of the glutarimide ring (M+18 peak in MS).

-

Cause: High pH or prolonged exposure to water.

-

Fix: Use anhydrous solvents. Keep DIPEA/Base concentration optimized. Store final PROTACs in DMSO, not aqueous buffers.

-

References

-

TargetMol. (n.d.). Thalidomide-O-C7-NH2 Product Datasheet. Retrieved from

-

MedChemExpress. (n.d.). Thalidomide-O-C7-NH2.[2][3][4][5] Retrieved from

- Chamberlain, P. P., et al. (2014). Structure of the human Cereblon–DDB1–lenalidomide complex reveals basis for responsiveness to thalidomide analogs. Nature Structural & Molecular Biology. (Contextual grounding for CRBN binding mechanism).

- Fischer, E. S., et al. (2014). Structure of the DDB1–CRBN E3 ubiquitin ligase in complex with thalidomide. Nature. (Contextual grounding for structural biology).

Sources

- 1. selleckchem.com [selleckchem.com]

- 2. mybiosource.com [mybiosource.com]

- 3. Thalidomide-Labeling (沙利度胺-标记) | Xi'an Confluore Biological Technology Co., Ltd. [confluore.com]

- 4. Thalidomide-O-Cn-NH2 | Xi'an Confluore Biological Technology Co., Ltd. [confluore.com]

- 5. Itd | whatman (沃特曼) [fluoroprobe.com]

Technical Guide: Thalidomide-O-C7-NH2 as a High-Affinity E3 Ligase Anchor

The following technical guide details the structural, mechanistic, and experimental utility of Thalidomide-O-C7-NH2 (4-(7-aminoheptyloxy)thalidomide) in the development of Proteolysis Targeting Chimeras (PROTACs).

Core Directive & Executive Summary

Thalidomide-O-C7-NH2 is a pre-functionalized E3 ligase ligand anchor designed to recruit Cereblon (CRBN), the substrate-recognition component of the CRL4^CRBN E3 ubiquitin ligase complex. Unlike unmodified thalidomide, this derivative features a 4-position ether linkage connected to a 7-carbon alkyl spacer terminating in a primary amine.

This specific architecture addresses two critical challenges in PROTAC design:

-

Preservation of Affinity: The 4-position substitution on the phthalimide ring is structurally permissive, maintaining high affinity for the CRBN tri-tryptophan pocket (Trp380, Trp386, Trp400).

-

Synthetic Versatility: The primary amine (-NH2) serves as a universal nucleophile for rapid conjugation to carboxylic acid-functionalized target ligands via standard amide coupling, eliminating multi-step linker synthesis.

Technical Specifications & Structural Logic

Chemical Identity

-

Common Name: Thalidomide-O-C7-NH2

-

IUPAC Name: 4-((7-aminoheptyl)oxy)-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione

-

Molecular Formula: C

H -

Molecular Weight: 387.43 Da

-

Key Pharmacophore: Glutarimide ring (CRBN binding) + Phthalimide ring (Scaffold) + C7-Alkyl-Amine (Linker).

Structural Causality[1]

-

The "O" Linkage (Ether): Unlike ester linkages which are susceptible to intracellular hydrolysis, the ether bond at the 4-position provides metabolic stability, ensuring the PROTAC remains intact in plasma and cytosol.

-

The C7 Spacer: A 7-carbon alkyl chain provides a linear distance of approximately 9–11 Å. This "medium" length is often empirically optimal for spanning the solvent-exposed gap between CRBN and various target proteins (POIs) without inducing excessive hydrophobic collapse (a risk with longer C12+ alkyl chains).

-

The 4-Position: Crystallographic studies confirm that substituents at the 4-position of the phthalimide ring project into the solvent, minimizing steric clash with the CRBN binding pocket. This contrasts with the 5-position, where bulky linkers can sometimes compromise binding affinity.

Mechanism of Action: The Ternary Complex

The efficacy of a PROTAC built with Thalidomide-O-C7-NH2 relies on the formation of a stable Target Protein : PROTAC : E3 Ligase ternary complex.

Mechanistic Pathway (Graphviz Visualization)

Caption: The sequential mechanism of PROTAC-mediated degradation initiated by Thalidomide-O-C7-NH2 recruitment of CRBN.

Experimental Protocols

Protocol A: PROTAC Synthesis via Amide Coupling

Objective: Conjugate Thalidomide-O-C7-NH2 to a Target Ligand containing a carboxylic acid (-COOH).

Reagents:

-

Thalidomide-O-C7-NH2 (1.0 eq)

-

Target Ligand-COOH (1.0 eq)

-

HATU (1.2 eq) or EDC/NHS

-

DIPEA (N,N-Diisopropylethylamine) (3.0 eq)

-

Solvent: Anhydrous DMF or DMSO

Step-by-Step Workflow:

-

Activation: Dissolve the Target Ligand-COOH in anhydrous DMF (0.1 M). Add DIPEA (3.0 eq) and HATU (1.2 eq). Stir at Room Temperature (RT) for 15 minutes to generate the activated ester.

-

Conjugation: Add Thalidomide-O-C7-NH2 (1.0 eq) directly to the reaction mixture.

-

Reaction: Stir at RT for 2–4 hours. Monitor reaction progress via LC-MS (Look for mass shift: MW

+ MW -

Work-up: Dilute with Ethyl Acetate, wash with saturated NaHCO

(to remove unreacted acid) and brine. -

Purification: Purify via Preparative HPLC (C18 column, Water/Acetonitrile gradient + 0.1% Formic Acid). Lyophilize to obtain the final PROTAC powder.

Protocol B: Validation of CRBN Binding (TR-FRET)

Objective: Verify that the synthesized PROTAC retains binding affinity for CRBN using a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) competition assay.

Reagents:

-

Recombinant Human CRBN-DDB1 Complex (His-tagged).

-

Fluorophore-labeled Thalidomide tracer (e.g., Cy5-Thalidomide).

-

Anti-His-Terbium (Tb) cryptate antibody (Donor).

-

Test Compound (Synthesized PROTAC).

Step-by-Step Workflow:

-

Preparation: Prepare a serial dilution of the PROTAC (e.g., 10

M to 0.1 nM) in Assay Buffer (50 mM HEPES pH 7.5, 150 mM NaCl, 0.1% Pluronic F-127). -

Incubation: In a 384-well plate, mix:

-

5

L CRBN protein (final conc. 5–10 nM). -

5

L Tb-Antibody + Tracer mix. -

10

L PROTAC dilution.

-

-

Equilibrium: Incubate for 60 minutes at RT in the dark.

-

Measurement: Read on a TR-FRET compatible plate reader (Excitation: 337 nm; Emission 1: 615 nm (Tb); Emission 2: 665 nm (Cy5/Tracer)).

-

Analysis: Calculate the TR-FRET Ratio (665/615). Plot Ratio vs. log[Concentration] to determine the IC

. A potent PROTAC should exhibit an IC

Synthesis Workflow Visualization

The following diagram illustrates the chemical synthesis pathway for generating a PROTAC using this anchor.

Caption: Convergent synthesis strategy for PROTAC generation using Thalidomide-O-C7-NH2.

Comparison of Thalidomide-Based Anchors[2][3][4][5]

| Anchor Variant | Linkage Position | Linker Type | Advantages | Disadvantages |

| Thalidomide-O-C7-NH2 | 4-Position | Alkyl Ether | High metabolic stability; High CRBN affinity | Hydrophobic linker may reduce solubility |

| Thalidomide-O-PEG-NH2 | 4-Position | PEG Ether | Improved water solubility | PEG can sometimes wrap around protein, reducing potency |

| Pomalidomide-Amido-Alkyl | 4-Position | Amide | Very high affinity (Pomalidomide core) | Amide bond in linker can be a metabolic soft spot |

| 5-Hydroxythalidomide derivs | 5-Position | Ether | Alternative exit vector | Often lower CRBN affinity than 4-substituted analogs |

References

-

Chamberlain, P. P., et al. (2014). Structure of the human Cereblon–DDB1–lenalidomide complex reveals basis for somatopathy. Nature Structural & Molecular Biology. Available at: [Link]

-

Ito, T., et al. (2010). Identification of a primary target of thalidomide teratogenicity.[1][2] Science. Available at: [Link]

-

Fischer, E. S., et al. (2014). Structure of the DDB1–CRBN E3 ubiquitin ligase in complex with thalidomide.[3] Nature. Available at: [Link]

Sources

Difference between Thalidomide-O-C7-NH2 and Pomalidomide-based linkers

Topic: Comparative Analysis of Thalidomide-O-C7-NH2 vs. Pomalidomide-Based Linkers in PROTAC Design Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, and Drug Discovery Scientists[1]

Executive Summary

In the design of Proteolysis Targeting Chimeras (PROTACs), the choice of E3 ligase ligand and its conjugation vector is a critical determinant of ternary complex stability, degradation potency, and neo-substrate selectivity. This guide provides a rigorous technical comparison between Thalidomide-O-C7-NH2 (a 4-hydroxythalidomide derivative with an ether-linked alkyl chain) and Pomalidomide-based linkers (typically C4-amino derivatives).[1]

While both recruit Cereblon (CRBN), they differ fundamentally in synthetic accessibility , electronic influence on the phthalimide ring , and neo-substrate degradation profiles . This guide dissects these differences to aid researchers in selecting the optimal vector for their specific Target of Interest (POI).

Structural & Chemical Identity

The core difference lies in the atom connecting the linker to the phthalimide pharmacophore. This single atom change (Oxygen vs. Nitrogen) alters the electronic properties of the ligand and the trajectory of the linker.

1.1 Thalidomide-O-C7-NH2[1][2]

-

Core Scaffold: 4-Hydroxythalidomide.[1]

-

Linker Attachment: Ether bond (-O-) at the C4 position of the phthalimide ring.[1]

-

Linker Composition: A 7-carbon aliphatic chain (heptyl) terminating in a primary amine for conjugation to the POI ligand.[1]

-

Key Feature: The ether oxygen is an electron-donating group (EDG) but less strongly donating than the amine in pomalidomide.[1] It retains the structural integrity of the thalidomide core while extending the linker into the solvent-exposed region.

1.2 Pomalidomide-Based Linkers[1][3][4]

-

Core Scaffold: Pomalidomide (4-aminothalidomide).[1]

-

Linker Attachment: Amine bond (-NH-) at the C4 position.[1]

-

Linker Composition: Variable (alkyl, PEG, rigid piperazine), attached via alkylation or reductive amination of the C4-aniline.

-

Key Feature: The C4-aniline nitrogen is critical for the high-affinity binding characteristic of pomalidomide/lenalidomide.[1] Derivatization here must carefully balance linker flexibility with the preservation of the H-bond donor/acceptor capability required for the CRBN binding pocket.

1.3 Structural Visualization (DOT Diagram)

Caption: Structural comparison of the Ether (Thalidomide-O) vs. Amine (Pomalidomide-NH) conjugation vectors at the C4 position.

Synthetic Accessibility & Protocols

For medicinal chemists, the ease of synthesis is often the deciding factor. Thalidomide-O-C7-NH2 offers a more robust synthetic route compared to the often challenging functionalization of the electron-poor aniline in Pomalidomide.[1]

2.1 Synthesis of Thalidomide-O-C7-NH2 (Ether Linkage)

Mechanism: Williamson Ether Synthesis followed by Glutarimide condensation.[1] The phenolic hydroxyl group of 4-hydroxythalidomide (or its phthalic anhydride precursor) is a good nucleophile.[1]

-

Step 1: Alkylation. 3-Hydroxyphthalic anhydride is treated with N-Boc-7-aminoheptyl bromide and a base (e.g., K2CO3) in DMF.[1]

-

Step 2: Condensation. The resulting ether-anhydride is condensed with 3-aminopiperidine-2,6-dione (Glutarimide) in acetic acid/potassium acetate.[1]

-

Step 3: Deprotection. TFA removal of the Boc group yields Thalidomide-O-C7-NH2.[1]

Advantage: High yields, mild conditions, no risk of over-alkylation.

2.2 Synthesis of Pomalidomide-Linkers (Amine Linkage)

Mechanism: Nucleophilic Aromatic Substitution (SNAr) or Reductive Amination.[1] The C4-amino group of Pomalidomide is an aniline, which has low nucleophilicity due to resonance with the carbonyls.

-

Route A (Fluoride Displacement): Reacting 2-(2,6-dioxopiperidin-3-yl)-4-fluoroisoindoline-1,3-dione (Fluoro-Thalidomide) with a diamine linker.[1]

-

Challenge: Requires high temperatures and DIPEA/DMSO; can lead to hydrolysis of the glutarimide ring if not controlled.

-

-

Route B (Reductive Amination): Reacting Pomalidomide with an aldehyde-linker.[1]

-

Challenge: Pomalidomide solubility is poor; reaction rates are slow.[1]

-

2.3 Comparative Synthetic Workflow (DOT Diagram)

Caption: Synthetic pathways. The Ether route (left) is generally higher yielding than the SNAr route (right) required for Pomalidomide derivatives.

Physicochemical & Pharmacological Comparison

The choice between these two linkers impacts the PROTAC's "drug-likeness" and its biological activity.

3.1 Data Comparison Table

| Feature | Thalidomide-O-C7-NH2 | Pomalidomide-Based Linker |

| Linker Atom | Oxygen (Ether) | Nitrogen (Amine) |

| CRBN Affinity (IC50) | Moderate (~2-5 µM) | High (~0.1 - 0.5 µM) |

| Neo-substrate (IKZF1/3) Degradation | Low / Moderate | High (Intrinsic to Pomalidomide) |

| Solubility | Moderate (Lipophilic chain) | Low (Aromatic amine stacking) |

| Synthetic Yield | High (>60%) | Moderate (<40% typical) |

| Metabolic Stability | Ether is stable; Glutarimide is labile | Amine is stable; Glutarimide is labile |

| Primary Use Case | When IKZF1/3 sparing is desired; Ligand efficiency.[1] | When max potency is needed; Hematological targets.[1] |

3.2 Deep Dive: Neo-substrate Selectivity

-

Pomalidomide-based PROTACs: The C4-amino group creates a specific interface on CRBN that recruits zinc-finger transcription factors like Ikaros (IKZF1) and Aiolos (IKZF3).[1] Consequently, Pomalidomide-based PROTACs often degrade these proteins as "off-targets" (or co-targets).[1]

-

Thalidomide-O-C7-NH2: The ether substitution at C4 alters the shape and electrostatics of the ligand-CRBN surface.[1] While it still binds CRBN, it often shows reduced recruitment of IKZF1/3 compared to Pomalidomide.

-

Strategic Insight: If your target is in a cell line where IKZF1 degradation is toxic or undesirable (e.g., non-hematological solid tumors), the Thalidomide-O-C7-NH2 linker is the superior starting point.[1]

-

Experimental Protocol: FP Binding Assay

To validate the binding of your synthesized PROTAC to CRBN, a Fluorescence Polarization (FP) assay is the gold standard.

Objective: Determine the IC50 of the PROTAC displacing a fluorescent tracer (e.g., Cy5-Thalidomide) from recombinant CRBN.

Materials:

-

Recombinant CRBN-DDB1 complex.[1]

-

Tracer: Cy5-Thalidomide (20 nM final).[1]

-

Assay Buffer: 50 mM TRIS pH 7.5, 200 mM NaCl, 0.1% Pluronic F-127, 1 mM TCEP.[1]

Step-by-Step Protocol:

-

Preparation: Dilute CRBN protein to 100 nM in Assay Buffer.

-

Tracer Mix: Prepare a 40 nM solution of Cy5-Thalidomide tracer.

-

Compound Plate: Perform a 10-point serial dilution (1:3) of your PROTAC (Thalidomide-O-C7 or Pomalidomide-based) in DMSO.[1]

-

Incubation:

-

Read: Measure Fluorescence Polarization (Ex 635 nm / Em 665 nm) on a multi-mode plate reader (e.g., PerkinElmer EnVision).

-

Analysis: Fit data to a 4-parameter logistic equation to determine IC50.

Decision Logic: Which Linker to Choose?

Use this logic flow to select the appropriate linker for your project.

Caption: Decision matrix for selecting between Ether (Thalidomide-O) and Amine (Pomalidomide) vectors based on selectivity requirements.

References

-

Chamberlain, P. P., et al. (2014).[1] Structure of the human Cereblon–DDB1–lenalidomide complex reveals basis for responsiveness to thalidomide analogs. Nature Structural & Molecular Biology, 21(9), 803-809.[1] [Link]

-

Ito, T., et al. (2010).[1][5] Identification of a primary target of thalidomide teratogenicity. Science, 327(5971), 1345-1350.[1] [Link]

-

Fischer, E. S., et al. (2014).[1] Structure of the DDB1–CRBN E3 ubiquitin ligase in complex with thalidomide. Nature, 512(7512), 49-53.[1] [Link][1]

Sources

Structural Elucidation of CRBN Complexed with Thalidomide-O-C7-NH2: A Guide to PROTAC Linker Analysis

Executive Summary

The structural characterization of Cereblon (CRBN) bound to functionalized ligands is the cornerstone of rational PROTAC (Proteolysis Targeting Chimera) design. This guide details the crystallographic analysis of CRBN in complex with Thalidomide-O-C7-NH2 , a pivotal E3 ligase ligand-linker conjugate. Unlike simple immunomodulatory drugs (IMiDs) like lenalidomide, this molecule features a 7-carbon alkyl-amine linker attached via a C4-ether bond. This specific exit vector is critical for extending into the solvent to recruit neo-substrates. This whitepaper provides a self-validating workflow for solving this structure, interpreting the flexible linker electron density, and utilizing the data to optimize ternary complex formation.

Molecular Context & Rationale[1][2][3][4][5][6][7][8][9]

The Ligand: Thalidomide-O-C7-NH2

Thalidomide-O-C7-NH2 is not merely a drug derivative; it is a modular scaffold .

-

Warhead: Thalidomide moiety (binds CRBN).[1][2][3][4][5][6][7]

-

Attachment Point: C4-position of the phthalimide ring via an ether oxygen.

-

Linker: 7-carbon alkyl chain terminating in a primary amine.

-

Function: The amine serves as a nucleophilic handle for conjugation to target protein ligands (e.g., JQ1 for BRD4) via amide coupling.

Structural Objectives

The primary challenge in analyzing this complex is not the protein-ligand interface, which is well-conserved, but the linker trajectory .

-

Objective A: Validate the "Tri-Trp" pocket engagement by the glutarimide ring.

-

Objective B: Determine the exit vector of the C4-ether linker relative to the protein surface.

-

Objective C: Assess the flexibility (B-factors) of the C7 chain to predict entropic penalties during ternary complex formation.

Experimental Protocol: From Expression to Diffraction

This protocol relies on the co-expression of human CRBN (residues 40–442) with the adaptor protein DDB1 to ensure stability.

Protein Production (Self-Validating System)

-

System: Spodoptera frugiperda (Sf9) insect cells using a baculovirus vector.

-

Construct: Strep-II-tagged CRBN (N-term) and His-tagged DDB1 (ΔB-domain).

-

Purification Logic:

-

Affinity Step: Strep-Tactin Superflow. Validation: Elute with desthiobiotin; check A280/A260 ratio (<0.6 indicates no nucleic acid contamination).

-

Complex Stabilization: Incubate purified protein with Thalidomide-O-C7-NH2 (1:1.5 molar ratio) immediately after affinity elution. Causality: The ligand stabilizes the metastable thalidomide-binding domain (TBD) of CRBN, preventing aggregation.

-

Size Exclusion: Superdex 200 Increase. Target: Monodisperse peak at ~160 kDa (CRBN-DDB1 heterodimer).

-

Crystallization Dynamics

-

Method: Sitting drop vapor diffusion at 20°C.

-

Reservoir: 0.1 M MES (pH 6.5), 10% PEG 4000, 0.2 M Sodium Acetate.

-

Seeding: Micro-seeding with apo-CRBN crystals is recommended to bypass the high nucleation barrier caused by the flexible linker.

Workflow Visualization

The following diagram illustrates the critical path from expression to structure solution, highlighting quality control checkpoints.

Figure 1: Critical path for structural determination of CRBN-ligand complexes. Red arrow indicates the critical stabilization step.

Structural Analysis & Interpretation

Data Collection Statistics (Representative)

When processing data for this complex, expect the following metrics. Deviations suggest linker-induced lattice disorder.

| Parameter | Target Value | Note |

| Space Group | P 21 21 21 | Common for CRBN-DDB1 |

| Resolution | 2.5 - 3.0 Å | Linker flexibility often limits high res |

| Completeness | > 98% | Essential for unambiguous linker density |

| Wilson B-factor | 60-80 Ų | Higher than apo due to flexible tail |

The Binding Mode: Tri-Trp Pocket

The glutarimide ring of Thalidomide-O-C7-NH2 must be clearly resolved in the electron density map (

-

Key Interactions:

-

Hydrogen Bonds: Backbone carbonyl of Trp380 and His378 (via water).

-

Hydrophobic Cage: The "Tri-Trp" motif formed by Trp380 , Trp386 , and Trp400 .[4]

-

Validation: If the glutarimide ring B-factors are >1.5x the surrounding residues, the occupancy is partial.

-

The Linker Exit Vector (C4-Ether)

This is the novel component. The O-C7-NH2 chain exits the pocket opposite the glutarimide binding site.

-

Exit Path: The oxygen atom at C4 points directly into the solvent channel.

-

Electron Density:

-

C1-C3 of Linker: Usually well-resolved due to proximity to the phthalimide ring and van der Waals contacts with Glu377 .

-

C4-C7 (Amine tail): Often disordered (high B-factors) unless stabilized by crystal packing.

-

Interpretation: Do not force-model the distal amine if density is broken. A disordered tail confirms the linker is sufficiently flexible to search for a neo-substrate in a PROTAC context.

-

Interaction Map

The following table summarizes the atomic contacts defining the complex.

| Ligand Moiety | CRBN Residue | Interaction Type | Distance (Å) | Function |

| Glutarimide (N-H) | Backbone C=O (Trp380) | H-Bond | 2.9 | Anchor |

| Glutarimide (C=O) | Backbone N-H (Trp386) | H-Bond | 3.0 | Anchor |

| Phthalimide Ring | Trp386, Trp400 | 3.5 - 4.0 | Orientation | |

| C4-Ether Oxygen | Solvent / Glu377 | Electrostatic | > 4.0 | Exit Vector |

| C7-Amine | Solvent | None (Flexible) | N/A | Warhead Attachment |

Implications for Drug Design (Linkerology)

The structural analysis of Thalidomide-O-C7-NH2 confirms the utility of the C4-position for PROTAC design.

-

Steric Freedom: The structure shows that the C4-ether substitution does not perturb the critical Tri-Trp cage, unlike C5-substitutions which can clash with His353 .

-

Linker Length: The 7-carbon chain (~9-10 Å extended length) provides a "medium" reach. Structural superposition with target proteins (e.g., BRD4) suggests this length is optimal for targets requiring a "sandwiched" ternary complex, rather than those requiring a long reach to bypass steric bulk.

-

Synthetic Handle: The solvent exposure of the amine confirms it is accessible for amide coupling without requiring protein unfolding.

Ternary Complex Simulation

Using the solved structure, one can model the ternary complex.

-

Superposition: Align the CRBN-Thalidomide-O-C7-NH2 structure with a Target-Ligand structure.

-

Linker Sampling: Rotational sampling of the C7 chain allows prediction of accessible lysine zones on the target protein for ubiquitination.

References

-

Fischer, E. S., et al. (2014). Structure of the DDB1-CRBN E3 ubiquitin ligase in complex with thalidomide.[1][5] Nature, 512(7512), 49-53. [Link]

-

Chamberlain, P. P., et al. (2014). Structure of the human Cereblon-DDB1-lenalidomide complex reveals basis for responsiveness to thalidomide analogs.[2] Nature Structural & Molecular Biology, 21(9), 803-809. [Link]

-

Nowak, R. P., et al. (2018). Plasticity in binding confers selectivity in ligand-induced protein degradation. Nature Chemical Biology, 14(7), 706-714. [Link]

-

Gadd, M. S., et al. (2017). Structural basis of PROTAC cooperative recognition for selective protein degradation. Nature Chemical Biology, 13(5), 514-521. [Link]

Sources

- 1. Structure of the DDB1-CRBN E3 ubiquitin ligase in complex with thalidomide - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structural studies reveal thalidomide's mechanism of action and clinical effects: crystal clear or clearly complexed? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. rcsb.org [rcsb.org]

- 6. researchgate.net [researchgate.net]

- 7. rcsb.org [rcsb.org]

Technical Guide: Design and Synthesis of Thalidomide-O-alkyl-NH2 Derivatives for Targeted Protein Degradation

Executive Summary

This technical guide details the development, structural rationale, and synthetic methodology for Thalidomide-O-alkyl-NH2 derivatives . These compounds serve as the critical E3 ligase recruiting moiety in the architecture of Proteolysis Targeting Chimeras (PROTACs).[1][2] Unlike the parent compound thalidomide, which acts as a "molecular glue," these functionalized derivatives possess a specific chemical handle (a primary amine linked via an ether chain) allowing for conjugation to ligands targeting pathogenic proteins.

This guide is designed for medicinal chemists and chemical biologists. It moves beyond basic synthesis to explore the why and how of optimizing the Cereblon (CRBN) anchor.

Part 1: The Evolution of the Pharmacophore

From Teratogen to E3 Ligase Anchor

The rehabilitation of thalidomide from a teratogenic agent to a cornerstone of targeted protein degradation (TPD) rests on the discovery of its primary cellular target, Cereblon (CRBN) .[1][3]

-

1950s-60s: Thalidomide causes catastrophic teratogenicity. Mechanism unknown.

-

2010: Ito et al. identify CRBN as the direct target. Thalidomide binds the tri-tryptophan pocket (Trp380, Trp386, Trp400) of CRBN.

-

2015: Winter et al. (Bradner Lab) publish dBET1 , utilizing a thalidomide derivative to recruit CRBN and degrade BRD4.[4] This established the paradigm of "phthalimide conjugation."

The transition from a monovalent inhibitor (IMiD) to a bivalent degrader required a stable attachment point that would not disrupt the CRBN-glutarimide interface.

Visualization: The CRBN-Ligand Evolution

Caption: Timeline of thalidomide's evolution from a stand-alone drug to a modular E3 ligase recruiting motif.

Part 2: Structural Logic & SAR

Why the C4-Position?

The crystal structure of DDB1-CRBN bound to thalidomide reveals that the glutarimide ring is buried deep within the hydrophobic pocket. However, the phthalimide ring is solvent-exposed.

-

C4 vs. C5: Modifications at the C5 position often induce steric clashes or alter the electronic properties of the ring in a way that reduces binding affinity. The C4 position (analogous to the amino group in pomalidomide/lenalidomide) points directly out of the pocket, making it the ideal vector for linker attachment.

Why O-alkyl-NH2?

The "O-alkyl-NH2" motif refers to an ether linkage terminating in a primary amine.

-

Solubility: The ether oxygen (C-O-C) acts as a hydrogen bond acceptor, improving the aqueous solubility of the final PROTAC compared to purely alkyl chains.

-

Metabolic Stability: Ether linkages are generally more resistant to metabolic cleavage than esters or amides in plasma.

-

Synthetic Versatility: The terminal amine (-NH2) serves as a universal nucleophile for amide coupling with carboxylic acid-functionalized ligands (POIs).

Part 3: Synthetic Pathways

The synthesis of 4-(2-aminoethoxy)thalidomide derivatives typically follows a convergent route. The critical intermediate is 4-hydroxythalidomide .

Route Analysis

-

Method A (Direct Alkylation): Alkylation of 4-hydroxythalidomide with N-Boc-amino-alkyl bromides.

-

Pros: Scalable, fewer steps.

-

Cons: Requires careful base selection to avoid opening the glutarimide ring.

-

-

Method B (Mitsunobu): Reaction of 4-hydroxythalidomide with N-Boc-amino alcohols.

-

Pros: Milder conditions.

-

Cons: Removal of triphenylphosphine oxide byproducts can be difficult on a large scale.

-

Visualization: Synthetic Workflow

Caption: Convergent synthesis of Thalidomide-O-alkyl-NH2 starting from 3-hydroxyphthalic anhydride.

Part 4: Experimental Protocols

Protocol: Synthesis of 2-(2,6-dioxopiperidin-3-yl)-4-(2-aminoethoxy)isoindoline-1,3-dione

Note: This protocol is validated for gram-scale synthesis.

Step 1: Preparation of 4-Hydroxythalidomide

Rationale: Direct oxidation of thalidomide is inefficient. We construct the ring system from the anhydride.[5][6]

-

Reagents: 3-Hydroxyphthalic anhydride (1.0 eq), L-Glutamine (1.0 eq), Pyridine (solvent).

-

Procedure:

-

Suspend 3-hydroxyphthalic anhydride and L-glutamine in pyridine.

-

Reflux at 90°C for 12-16 hours. The high temperature drives the condensation and subsequent imide formation.

-

Critical Checkpoint: Monitor by LCMS for the disappearance of the anhydride.

-

Concentrate in vacuo.[7][6] Redissolve residue in acetic anhydride and heat to reflux for 30 mins to ensure ring closure (optional but improves yield).

-

Precipitate with water/ethanol.[7]

-

-

Yield: Expect ~60-70% as an off-white solid.

Step 2: O-Alkylation (Ether Formation)

Rationale: Weak bases (K2CO3) are preferred over strong bases (NaH) to prevent deprotonation of the glutarimide nitrogen (pKa ~11), which would lead to side reactions.

-

Reagents: 4-Hydroxythalidomide (1.0 eq), tert-butyl (2-bromoethyl)carbamate (1.2 eq), Potassium Carbonate (K2CO3, 2.0 eq), DMF (anhydrous).

-

Procedure:

-

Dissolve 4-hydroxythalidomide in anhydrous DMF under N2 atmosphere.

-

Add K2CO3 and stir for 30 mins at RT (activation of phenol).

-

Add the alkyl bromide dropwise.

-

Heat to 50-60°C for 16 hours.

-

Workup: Pour into ice water. The product often precipitates. If not, extract with EtOAc.

-

-

Validation: 1H NMR should show the disappearance of the phenolic -OH signal (>10 ppm) and appearance of the ethyl linker signals (3.0-4.2 ppm).

Step 3: Boc-Deprotection

-

Reagents: Trifluoroacetic acid (TFA), Dichloromethane (DCM).

-

Procedure:

-

Dissolve the intermediate in DCM (10 mL/g).

-

Add TFA (20% v/v). Stir at RT for 2 hours.

-

Workup: Concentrate to dryness. Co-evaporate with toluene to remove residual TFA.

-

Salt Form: The product is obtained as a TFA salt. For storage, this is stable. For coupling, the free base must be generated in situ using DIPEA.

-

Data Summary Table: Typical Yields & Properties

| Compound Stage | Molecular Weight | Typical Yield | Solubility (DMSO) | Key NMR Feature |

| 4-OH-Thalidomide | 274.23 | 65% | High | Phenol -OH (~11.2 ppm) |

| Boc-Intermediate | 417.41 | 75-80% | High | t-Butyl singlet (1.4 ppm) |

| Final Amine (TFA Salt) | 317.30 (free base) | 90-95% | Moderate | Loss of t-Butyl signal |

Part 5: Application in PROTAC Design

Linkerology and the Ternary Complex

The Thalidomide-O-alkyl-NH2 motif is not just a passive connector; it is an active participant in the formation of the Ternary Complex (POI-PROTAC-E3).

-

Linker Length: The "alkyl" portion can be varied (ethyl, propyl, butyl, or PEG chains). Short linkers (2-3 carbons) often lead to "cooperative" binding where the POI and E3 ligase have direct protein-protein interactions. Long linkers (PEG) are used when the binding sites are buried.

-

The "Hook" Effect: At high concentrations, the binary complexes (PROTAC-E3 and PROTAC-POI) compete with the ternary complex, reducing degradation efficiency. The high affinity of thalidomide derivatives (IC50 ~ 2-5 µM) helps mitigate this but requires careful dosing.

Visualization: The Ternary Complex Mechanism

Caption: Mechanism of Action: The Thalidomide derivative recruits CRBN to ubiquitinate the POI.

References

-

Ito, T., Ando, H., Suzuki, T., et al. (2010). Identification of a primary target of thalidomide teratogenicity. Science, 327(5971), 1345–1350. [Link]

-

Winter, G. E., Buckley, D. L., Paulk, J., et al. (2015). Phthalimide conjugation as a strategy for in vivo target protein degradation.[4][8][9] Science, 348(6241), 1376–1381. [Link]

-

Fischer, E. S., Böhm, K., Lydeard, J. R., et al. (2014). Structure of the DDB1–CRBN E3 ubiquitin ligase in complex with thalidomide.[10] Nature, 512(7512), 49–53. [Link]

-

Muller, S., & Fischer, E. S. (2017). The structural basis of Thalidomide activity.[3][11][12] Nature Medicine, 23, 1137–1138. [Link]

-

Neklesa, T. K., Winkler, J. D., & Crews, C. M. (2017). Targeted protein degradation by PROTACs. Pharmacology & Therapeutics, 174, 138-144. [Link][6]

Sources

- 1. precisepeg.com [precisepeg.com]

- 2. cellgs.com [cellgs.com]

- 3. Molecular mechanisms of thalidomide and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points - PMC [pmc.ncbi.nlm.nih.gov]

- 6. sphinxsai.com [sphinxsai.com]

- 7. US20050272934A1 - Process for the synthesis of thalidomide - Google Patents [patents.google.com]

- 8. BioKB - Publication [biokb.lcsb.uni.lu]

- 9. DRUG DEVELOPMENT. Phthalimide conjugation as a strategy for in vivo target protein degradation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Structure of the DDB1-CRBN E3 ubiquitin ligase in complex with thalidomide - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Discovery of CRBN as a target of thalidomide: a breakthrough for progress in the development of protein degraders - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00116K [pubs.rsc.org]

Technical Guide: Thermodynamic Solubility Profile of Thalidomide-O-C7-NH2

[1]

Executive Summary & Chemical Identity

Thalidomide-O-C7-NH2 (CAS: 2093536-11-7) is a functionalized Cereblon (CRBN) ligand intermediate used in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1][2] It consists of the thalidomide core functionalized at the 4-position of the phthalimide ring with a heptyl-amine linker.[1]

Unlike the parent compound thalidomide, which exhibits poor aqueous solubility (~52 µg/mL), the inclusion of a primary amine and an alkyl ether chain drastically alters the physicochemical landscape. This guide delineates the thermodynamic solubility profile, emphasizing the critical interplay between pH-dependent ionization and hydrolytic instability of the glutarimide ring.

Physicochemical Properties

| Property | Value / Description | Source/Note |

| Formula | C₂₀H₂₅N₃O₅ | [1] |

| Molecular Weight | 387.43 g/mol | [1] |

| Linker Type | Alkyl ether (C7) terminating in primary amine | Non-cleavable, flexible |

| Key Ionizable Group | Primary Amine (-NH₂) | pKa ≈ 10.5 (Estimated) |

| Core Instability | Glutarimide Ring | Hydrolytic ring opening at pH > 6.0 [2] |

| Physical State | Solid (typically supplied as HCl salt or free base) | [3] |

Thermodynamic Solubility Profile

Thermodynamic solubility represents the saturation concentration of the compound in equilibrium with its solid phase. For Thalidomide-O-C7-NH2, this parameter is not a single static number but a dynamic curve driven by the protonation state of the terminal amine.[1]

Aqueous Solubility & pH Dependence

The solubility of Thalidomide-O-C7-NH2 is highly pH-dependent .[1]

-

Acidic Media (pH < 7.0): The terminal amine exists predominantly as the ammonium cation (

).[1] This charge solvation significantly enhances solubility, often exceeding 25 mg/mL (as observed in the C6-analog hydrochloride salts) [3].[1] -

Neutral/Basic Media (pH > 8.0): As pH approaches the pKa of the amine, the neutral free-base fraction increases. The hydrophobicity of the C7 alkyl chain and the phthalimide core dominates, causing a sharp decrease in solubility (likely < 1 mg/mL).

Organic Solvent Solubility

For synthesis and stock solution preparation, organic solvents are required to bypass aqueous limitations.

-

DMSO: High solubility (> 80 mg/mL).[1] Recommended for stock solutions (typically 10-100 mM) [3].[1]

-

Ethanol/Methanol: Moderate solubility; often used for intermediate transfers during conjugation.[1]

Stability-Solubility Paradox

A critical challenge in measuring the thermodynamic solubility of this compound is the chemical instability of the thalidomide moiety.

-

The Mechanism: The glutarimide ring undergoes spontaneous hydrolysis in aqueous buffers, particularly at neutral to basic pH (pH ≥ 7.4).

-

The Consequence: Standard 24-hour equilibrium protocols will yield false "high" solubility readings at pH 7.4 because the measured concentration will include both the parent compound and the highly soluble hydrolyzed ring-open byproducts.

Experimental Protocol: Determination of Thermodynamic Solubility

Standard shake-flask methods must be modified to account for the hydrolytic instability of the glutarimide ring.

Workflow Diagram

The following diagram outlines the optimized workflow for determining solubility while mitigating degradation artifacts.

Caption: Optimized solubility workflow prioritizing short equilibration times to minimize glutarimide hydrolysis artifacts.

Detailed Methodology

Objective: Determine saturation solubility at pH 2.0 (simulated gastric fluid) and pH 7.4 (PBS), distinguishing parent compound from degradants.[1]

Reagents:

-

Thalidomide-O-C7-NH2 (Solid).[1]

-

0.1 N HCl (pH ~1.2) or SGF (Simulated Gastric Fluid).[1]

-

PBS (Phosphate Buffered Saline, pH 7.4).[1]

-

DMSO (for calibration standards).[1]

Step-by-Step Protocol:

-

Preparation of Supersaturated Solution:

-

Weigh approx. 2–5 mg of solid compound into 1.5 mL microcentrifuge tubes.

-

Add 500 µL of the respective buffer (pH 2.0 or pH 7.4).

-

Note: Ensure excess solid is visible.[1] If the solution becomes clear, add more solid.

-

-

Equilibration (The "Fast-Shake" Method):

-

Phase Separation:

-

Centrifuge at 15,000 rpm for 10 minutes or filter using a 0.22 µm PVDF membrane (low binding).[1]

-

Critical: Pre-saturate the filter with a small volume of supernatant to prevent drug loss due to adsorption on the membrane.

-

-

Quantification (HPLC-UV):

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm).

-

Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.[1] Gradient 5% B to 95% B.[1]

-

Detection: UV at 254 nm (phthalimide absorbance).[1]

-

Analysis: Quantify the peak area of the parent compound only. Do not integrate the earlier-eluting hydrolysis peaks.[1]

-

Solubility Challenges in PROTAC Synthesis

When using Thalidomide-O-C7-NH2 for conjugation to an E3 ligase ligand, researchers often encounter precipitation.

The "Linker Effect"

The C7-alkyl chain adds lipophilicity (

-

Risk: The neutral free base may precipitate if the concentration exceeds ~50 mM in mixed aqueous/organic solvents.

-

Mitigation: Maintain a high percentage of organic co-solvent (e.g., >50% DMSO/DMF) during the coupling reaction until the linker is attached to the more soluble POI ligand.

Handling the Hydrochloride Salt

Suppliers often provide this molecule as the HCl salt (Thalidomide-O-C7-NH2[1]·HCl) to ensure stability and water solubility [3].[1][3]

-

Usage: If using the salt form in an amide coupling reaction (e.g., with an NHS-ester), you must include at least 1.0 equivalent of a tertiary base (e.g., DIPEA, TEA) to liberate the nucleophilic amine. Failure to do so will result in zero reaction yield, despite the compound appearing soluble.

Degradation Pathway Visualization

Understanding the degradation is vital for interpreting solubility data. The glutarimide ring opens to form phthaloyl-glutamine derivatives.[1]

Caption: Hydrolytic degradation pathway of the thalidomide moiety in aqueous media.[4][5][6]

References

-

PubChem. (n.d.).[1] Thalidomide.[1][2][3][5][6][7][8][9][10][11] National Library of Medicine.[1] Retrieved February 5, 2026, from [Link][1]

-

Eriksson, T., et al. (1998).[1] Stereospecific determination, chiral inversion in vitro and pharmacokinetics in humans of the enantiomers of thalidomide. Chirality. (Context: Establishes rapid hydrolysis of thalidomide in aqueous buffers).

Sources

- 1. (S)-Thalidomide | C13H10N2O4 | CID 92142 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Thalidomide-O-C7-NH2 | TargetMol [targetmol.com]

- 3. Improvements in solubility and stability of thalidomide upon complexation with hydroxypropyl-beta-cyclodextrin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Chemical stabilities and biological activities of thalidomide and its N-alkyl analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Influence of Linker Attachment Points on the Stability and Neosubstrate Degradation of Cereblon Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 7. biorbyt.com [biorbyt.com]

- 8. targetmol.com [targetmol.com]

- 9. deepblue.lib.umich.edu [deepblue.lib.umich.edu]

- 10. wjbphs.com [wjbphs.com]

- 11. medchemexpress.com [medchemexpress.com]

Methodological & Application

Application Note: Protocol for Conjugating Thalidomide-O-C7-NH2 to Target Protein Ligands

Abstract

This application note details the optimized protocol for synthesizing Proteolysis Targeting Chimeras (PROTACs) utilizing Thalidomide-O-C7-NH2 (CAS: 2093536-11-7). This building block features a Cereblon (CRBN) E3 ligase ligand linked via a robust ether bond at the 4-position to a heptyl alkyl chain terminating in a primary amine. This specific geometry preserves CRBN binding affinity while providing a flexible, hydrophobic spacer (C7) suitable for crossing cell membranes. The protocol focuses on the amide coupling of this amine handle to a carboxylic acid-functionalized target protein ligand, ensuring high yield, purity, and reproducibility for drug discovery applications.

Introduction & Mechanism

PROTACs function by inducing the formation of a ternary complex between an E3 ubiquitin ligase, the PROTAC molecule, and a target protein of interest (POI). This proximity facilitates the transfer of ubiquitin from an E2 enzyme to the POI, marking it for proteasomal degradation.

Thalidomide-O-C7-NH2 is a strategic "linker-ligand" conjugate.

-

CRBN Ligand: The thalidomide moiety binds the thalidomide-binding domain of Cereblon.

-

Linker Chemistry: The 7-carbon alkyl chain provides a "Goldilocks" distance—long enough to avoid steric clash between the two proteins but short enough to encourage cooperative binding.

-

Conjugation Handle: The primary amine (-NH

) allows for rapid, high-yielding amide coupling with carboxylic acid-containing ligands using standard peptide coupling reagents (e.g., HATU).

Mechanism of Conjugation

The reaction involves the activation of the carboxylic acid on the Target Ligand followed by nucleophilic attack by the primary amine of Thalidomide-O-C7-NH2.

Figure 1: General reaction scheme for amide coupling of Thalidomide-O-C7-NH2.

Materials & Reagents

Key Building Block

-

CAS: 2093536-11-7[2]

-

MW: 387.43 g/mol

-

Solubility: Soluble in DMSO, DMF. Sparingly soluble in DCM.

Reagents

| Reagent | Grade | Purpose |

| Target Ligand-COOH | >95% Purity | Binds the Protein of Interest (POI). |

| HATU | Coupling Grade | Activates the carboxylic acid. Preferred over EDC/NHS for higher yields in PROTAC synthesis. |

| DIPEA (Hünig's Base) | Anhydrous | Neutralizes the reaction, ensuring the amine remains nucleophilic. |

| DMF or DMSO | Anhydrous | Reaction solvent. Must be water-free to prevent ester hydrolysis. |

| Formic Acid / TFA | LC-MS Grade | For mobile phase acidification during purification. |

Experimental Protocol

Pre-Reaction Considerations

-

Stoichiometry: If the Target Ligand is valuable/scarce, use it as the limiting reagent (1.0 eq) and add an excess of Thalidomide-O-C7-NH2 (1.2 – 1.5 eq). If the Target Ligand is abundant, reverse the ratio to ensure complete consumption of the thalidomide linker.

-

Concentration: Maintain reaction concentration between 0.05 M and 0.1 M . Too dilute leads to slow kinetics; too concentrated may cause precipitation.

Step-by-Step Synthesis

Scale: 10 mg of Target Ligand (Example calculation based on MW = 500 g/mol ).

-

Activation:

-

Dissolve Target Ligand-COOH (1.0 eq, 0.02 mmol) in anhydrous DMF (200-400 µL).

-

Add DIPEA (3.0 eq, 0.06 mmol).

-

Add HATU (1.2 eq, 0.024 mmol).

-

Critical Step: Stir at Room Temperature (RT) for 5–10 minutes. This pre-activation step minimizes side reactions.

-

-

Coupling:

-

Dissolve Thalidomide-O-C7-NH2 (1.2 eq, 0.024 mmol, ~9.3 mg) in a minimal amount of anhydrous DMF (100 µL).

-

Add the Thalidomide solution dropwise to the activated ligand mixture.

-

Flush the vial with Nitrogen or Argon and cap tightly.

-

-

Reaction Monitoring:

-

Stir at RT for 1–4 hours.

-

QC Check: Take a 2 µL aliquot, dilute in 100 µL MeCN/H2O, and inject on LC-MS.

-

Success Criteria: Disappearance of Ligand-COOH peak (M) and appearance of Product peak (M + 387 - 18 [H2O] + 1 [H]).

-

Note: If reaction is incomplete after 4 hours, add an additional 0.2 eq of HATU and DIPEA.

-

-

Workup & Purification:

-

Quench: Add 50 µL of water or 1% TFA in water to quench the remaining activated ester.

-

Filtration: Filter the crude mixture through a 0.45 µm syringe filter to remove any insoluble urea byproducts (if using EDC) or precipitates.

-

Purification: Inject directly onto a Prep-HPLC system (C18 column).

-

Gradient: 5% to 95% Acetonitrile in Water (+0.1% Formic Acid).

-

PROTACs are generally hydrophobic; expect elution late in the gradient.

-

-

Lyophilization: Freeze-dry the collected fractions to obtain the final PROTAC as a powder.

-

Workflow Visualization

Figure 2: Operational workflow for the conjugation process.

Quality Control & Troubleshooting

Quality Control Metrics

| Method | Parameter | Acceptance Criteria |

| LC-MS | Purity (UV 254nm) | > 95% |

| LC-MS | Mass Accuracy | [M+H]+ ± 0.5 Da |

| 1H NMR | Structure Verification | Presence of characteristic Thalidomide peaks (aromatic 7.5-8.0 ppm) and Linker peaks (alkyl 1.2-1.8 ppm). |

Troubleshooting Matrix

| Issue | Possible Cause | Solution |

| Low Yield | Hydrolysis of HATU/Active Ester | Ensure DMF/DMSO is anhydrous. Keep DIPEA fresh. |

| Incomplete Reaction | Steric hindrance on Target Ligand | Switch to stronger coupling conditions (e.g., COMU or PyBOP). Increase temperature to 40°C. |

| Precipitation | Product insolubility | Add DMSO to the reaction mixture. Dilute slightly. |

| Multiple Peaks (LCMS) | Epimerization of Thalidomide | Avoid strong bases (like NaOH). Use DIPEA. Keep reaction time < 6 hours. |

Storage and Stability

-

Thalidomide-O-C7-NH2 (Solid): Store at -20°C. Stable for >2 years.[2]

-

Thalidomide-O-C7-NH2 (Solution): Avoid storing in solution. If necessary, store in DMSO at -80°C for <1 month.

-

Final PROTAC: Lyophilized powders are generally stable at -20°C. Reconstitute fresh for biological assays.

References

-

General PROTAC Design: Bondeson, D. P., et al. (2015). Catalytic in vivo protein knockdown by small-molecule PROTACs. Nature Chemical Biology. [Link]

-

Thalidomide Linker Chemistry: Fischer, E. S., et al. (2014). Structure of the DDB1–CRBN E3 ubiquitin ligase in complex with thalidomide. Nature. [Link]

Sources

Optimized Amide Coupling Protocols for PROTAC Synthesis Using Thalidomide-O-C7-NH2

Introduction & Strategic Context

In the development of Proteolysis Targeting Chimeras (PROTACs), the Thalidomide-O-C7-NH2 synthon represents a critical "plug-and-play" module. It combines the Cereblon (CRBN) recruiting moiety (thalidomide) with a pre-installed 7-carbon alkyl linker terminating in a primary amine.

The primary application of this molecule is the amide coupling to a carboxylic acid-functionalized ligand of a Protein of Interest (POI). While amide bond formation is routine in organic synthesis, this specific substrate presents unique challenges that, if ignored, lead to library failure.

The Core Challenge: Glutarimide Instability

The thalidomide moiety contains a glutarimide ring , which is electronically similar to an imide but possesses significant hydrolytic instability. Under the basic conditions required for standard amide coupling (pH > 8.5), the glutarimide ring undergoes rapid hydrolysis to the corresponding glutaramic acid (ring-opening), rendering the PROTAC inactive against CRBN.

Scientific Directive: The protocol below prioritizes pH control and non-aqueous workups to preserve the glutarimide integrity while ensuring high coupling efficiency.

Chemical Logic & Reagent Selection

Solvent Systems

-

Requirement: Anhydrous DMF (N,N-Dimethylformamide) or DMAc (Dimethylacetamide).

-

Reasoning: Thalidomide derivatives exhibit poor solubility in DCM or THF. While DMSO dissolves them, it can interfere with certain activation esters and is difficult to remove. DMF is the optimal balance of solubility and volatility.

Coupling Reagents

We compare the two industry-standard activation methods.

| Feature | HATU (Recommended) | EDC / HOBt (Alternative) |

| Mechanism | Guanidinium salt (fast activation) | Carbodiimide (slower, requires additive) |

| Rate | Very High (< 2 hours) | Moderate (4–12 hours) |

| Base Req. | Requires base (DIPEA/Lutidine) | Can run with minimal/no base |

| Risk | High pH can open glutarimide | Lower pH risk, but urea byproduct removal is difficult |

| Use Case | Primary Choice for PROTACs | Use only if HATU fails or for scale-up cost reduction |

Base Selection (Critical Optimization)

Standard peptide coupling uses DIPEA (Diisopropylethylamine). However, for thalidomide linkers, 2,6-Lutidine is superior in specific contexts.[1]

-

DIPEA (pKa ~10.5): High risk of glutarimide hydrolysis if excess is used or reaction time is prolonged.

-

2,6-Lutidine (pKa ~6.7): Sufficient to deprotonate the carboxylic acid for HATU activation but generally too weak to deprotonate the glutarimide nitrogen (pKa ~11) or catalyze rapid hydrolysis.

Step-by-Step Experimental Protocol

Protocol A: High-Throughput Synthesis (HATU Method)

Best for library synthesis (10–100 mg scale).

Materials:

-

POI-COOH (Carboxylic acid ligand, 1.0 equiv)

-

Thalidomide-O-C7-NH2 (Linker-Ligand, 1.0–1.1 equiv)

-

HATU (1.1–1.2 equiv)

-

DIPEA (2.5 equiv) OR 2,6-Lutidine (3.0 equiv)

-

Anhydrous DMF

Procedure:

-

Activation: In a dried vial, dissolve POI-COOH (1.0 equiv) in anhydrous DMF (0.1 M concentration).

-

Base Addition: Add DIPEA (2.5 equiv). Note: If using 2,6-Lutidine, add it here.

-

Coupling Agent: Add HATU (1.1 equiv). Stir for 5–10 minutes at Room Temperature (RT). The solution should turn slightly yellow.

-

Linker Addition: Add Thalidomide-O-C7-NH2 (1.0 equiv) directly to the activated ester solution.

-

Tip: If the amine is an HCl salt, add an extra 1.0 equiv of base.

-

-

Reaction: Stir at RT for 2–4 hours.

-

Monitor: Check via LC-MS. Look for the product mass [M+H]+.

-

Warning: Do not heat above 40°C. Thermal stress accelerates glutarimide opening.

-

-

Quench: Dilute with 10 volumes of 0.1% Formic Acid in Acetonitrile/Water . The acidic buffer stops any base-catalyzed hydrolysis immediately.

Protocol B: Work-up and Purification (The "Non-Aqueous" Approach)

Traditional aqueous extraction (DCM/Water) often leads to emulsions and hydrolysis.

-

Direct Purification (Preferred): Inject the quenched reaction mixture directly onto a Reverse-Phase C18 Prep-HPLC column.

-

Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile. Avoid Ammonium Hydroxide buffers.

-

-

Precipitation (Alternative):

-

Pour reaction mixture into ice-cold Diethyl Ether or Water (if product is insoluble in water).

-

Centrifuge to collect the pellet.

-

Wash pellet 2x with Ether to remove DMF and residual base.

-

Visualization of Workflows

Reaction Pathway & Stability Logic

The following diagram illustrates the kinetic competition between the desired amide coupling and the unwanted glutarimide hydrolysis.

Caption: Kinetic competition during coupling. High pH drives the reaction toward the red "Ring-Opened" dead-end. Optimized conditions favor the green path.

Troubleshooting Decision Tree

Caption: Diagnostic workflow for evaluating coupling success. The "M+18" mass shift is the signature of glutarimide hydrolysis.

QC Specifications

When validating the synthesized PROTAC, ensure the following criteria are met:

-

Mass Spectrometry: Confirm parent ion

.-

Critical Check: Ensure absence of

. This corresponds to the addition of water (H₂O), indicating the glutarimide ring has opened to a dicarboxylic acid/amide.

-

-

NMR Integrity:

-

The glutarimide proton (NH) should appear as a singlet around 11.0 ppm (in DMSO-d6). Disappearance of this peak indicates hydrolysis.

-

-

Storage: Store the amine precursor as the HCl salt (more stable) at -20°C. Store the final PROTAC in DMSO or solid form; avoid storing in aqueous buffers at room temperature.

References

- Nalawansha, D. A., & Crews, C. M. (2020). PROTACs: An Emerging Therapeutic Modality in Precision Medicine. Cell Chemical Biology. (General reference for amide coupling in PROTACs).

-

Mori, T., et al. (2018). Structural basis of thalidomide enantiomer binding to cereblon.[2] Scientific Reports. Retrieved from [Link]

-

ChemRxiv. (2023).[1] One-pot synthesis of CRBN PROTACs via photoinduced C(sp2)–C(sp3) cross coupling and amide formation.[1] (Discussion of HATU/Lutidine optimization). Retrieved from [Link]

Sources

Designing Cereblon-recruiting PROTACs using Thalidomide-O-C7-NH2

Application Note: Precision Engineering of Cereblon-Recruiting PROTACs using Thalidomide-O-C7-NH2

Abstract

This application note details the strategic implementation of Thalidomide-O-C7-NH2 (CAS: 2093536-11-7), a functionalized Cereblon (CRBN) ligand, for the synthesis of Proteolysis Targeting Chimeras (PROTACs). Unlike traditional linker optimization which often requires de novo synthesis, this precursor offers a "plug-and-play" alkyl-amine handle targeting the solvent-exposed 4-position of the phthalimide ring—a validated exit vector for maintaining high-affinity CRBN binding. This guide covers the chemical conjugation logic, biochemical validation of ternary complex formation, and cellular degradation assays, providing a robust framework for transforming target ligands into potent degraders.

Strategic Design & Mechanism

The Chemical Architecture

Thalidomide-O-C7-NH2 consists of a 4-hydroxythalidomide core linked to a primary amine via a heptyl (7-carbon) alkyl chain.

-

E3 Ligase Anchor: The glutarimide ring forms critical hydrogen bonds with the tri-tryptophan pocket (Trp380, Trp386, Trp400) of CRBN.

-

Exit Vector: The ether linkage at the C4 position of the phthalimide ring projects the linker away from the protein surface, preventing steric clash with the E3 ligase.

-

Linker Physics: The C7 alkyl chain provides a hydrophobic spacer (approx. 9–10 Å extended length). Unlike PEG linkers, this alkyl chain increases lipophilicity, potentially enhancing cell permeability, though it requires careful monitoring of aqueous solubility during synthesis.

Mechanism of Action (The Ternary Complex)

The synthesized PROTAC functions by inducing proximity.[1] It simultaneously binds the Target Protein (POI) and CRBN/DDB1/Cul4A complex. This formation of a ternary complex facilitates the transfer of ubiquitin from an E2 enzyme to surface lysines on the POI, marking it for proteasomal degradation.

Caption: Logical flow of PROTAC-mediated degradation. The Thalidomide-O-C7-NH2 moiety recruits the E3 Ligase (Blue), bridging it to the Target Protein (Red).

Protocol: Chemical Synthesis (Conjugation)

Objective: Conjugate a carboxylic acid-bearing POI ligand to Thalidomide-O-C7-NH2 via amide bond formation.

Reagents Required:

-

Precursor: Thalidomide-O-C7-NH2 (CAS: 2093536-11-7).

-

POI Ligand: Must contain a free carboxylic acid (-COOH).

-

Coupling Agent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

-

Base: DIPEA (N,N-Diisopropylethylamine).

-

Solvent: Anhydrous DMF or DMSO.

Step-by-Step Procedure:

-

Activation:

-

Dissolve the POI Ligand-COOH (1.0 equiv) in anhydrous DMF (concentration ~0.1 M).

-

Add HATU (1.2 equiv) and DIPEA (3.0 equiv).

-

Stir at room temperature (RT) for 15 minutes to activate the acid.

-

Expert Insight: Pre-activation prevents the formation of unreactive adducts and ensures faster coupling with the amine.

-

-

Coupling:

-

Add Thalidomide-O-C7-NH2 (1.0–1.1 equiv) to the reaction mixture.

-

Stir at RT for 2–4 hours. Monitor reaction progress via LC-MS (Look for mass shift: M_ligand + M_thalidomide - H2O).

-

-

Work-up & Purification:

-

Quench: Dilute with water or brine. If precipitate forms, filter and wash.

-

Extraction: If no precipitate, extract with Ethyl Acetate (3x). Wash organic layer with saturated NaHCO3 and brine.

-

Purification: Purify via Reverse-Phase HPLC (C18 column).

-

Gradient: Water/Acetonitrile with 0.1% Formic Acid. The hydrophobic C7 chain often requires higher organic percentages for elution.

-

-

Characterization:

-

Verify structure using 1H-NMR and High-Resolution Mass Spectrometry (HRMS).

-

Check: Ensure the glutarimide ring remains intact (susceptible to hydrolysis at high pH).

-

Protocol: Biochemical Validation (Ternary Complex)

Before cellular testing, validate that the PROTAC can bridge the POI and CRBN.

Method: TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer)

| Component | Labeling Strategy |